Spinorphin

Descripción

heptapeptide which is a potent inhibitor of enkephalin-degrading enzymes from the spinal cord or brain; does not show inhibitory activity toward enkephalin-degrading enzymes from kidney or blood; member of the opioid hemorphin family

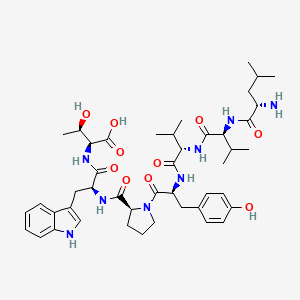

Structure

2D Structure

Propiedades

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIFNVGZIMFBQB-DYDSHOKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H64N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160105 | |

| Record name | Spinorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137201-62-8 | |

| Record name | Spinorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137201628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spinorphin: A Technical Overview of its Sequence, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, an endogenous heptapeptide, has garnered significant interest within the scientific community for its multifaceted role as a modulator of the opioid and other signaling systems. This document provides a comprehensive technical overview of this compound, detailing its amino acid sequence, its inhibitory effects on enkephalin-degrading enzymes, and its interactions with various receptors. We present quantitative data on its biochemical activity, outline key experimental methodologies for its study, and visualize its known signaling pathways. This guide serves as a foundational resource for researchers and professionals engaged in the exploration of novel analgesics and anti-inflammatory agents.

Core Identity of this compound

This compound is a non-classical opioid peptide belonging to the hemorphin family. Its primary structure is a single chain of seven amino acids.

Amino Acid Sequence

The amino acid sequence of this compound, first isolated from bovine spinal cord, is Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT) .[1][2][3][4][5] This sequence is crucial for its biological activity, with the Tyr-Pro-Trp motif being particularly important for its selective binding to opioid receptors.[3]

Biochemical Activity and Quantitative Data

This compound's primary mechanism of action is the inhibition of several enkephalin-degrading enzymes, thereby potentiating the effects of endogenous enkephalins.[1][4] It also directly interacts with other receptor systems.

| Enzyme/Receptor Target | Activity | Quantitative Data (IC50/Ki) | Reference |

| Aminopeptidase N (APN) | Inhibition | Data not available in search results | [1][3] |

| Dipeptidyl Peptidase III (DPP3) | Inhibition | Data not available in search results | [1][3] |

| Angiotensin-Converting Enzyme (ACE) | Inhibition | Data not available in search results | [1][3] |

| Neutral Endopeptidase (NEP) | Inhibition | Data not available in search results | [1][3] |

| P2X3 Receptor | Antagonist | Data not available in search results | [1] |

| FP1 Receptor | Weak Partial Agonist/Antagonist | Data not available in search results | [1] |

| N-formylpeptide Receptor (FPR) | Antagonist | Data not available in search results | [1] |

Key Experimental Protocols

The study of this compound involves a variety of standard biochemical and pharmacological assays. Below are generalized methodologies for commonly performed experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This method is widely used for the synthesis of this compound and its derivatives.

Workflow:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Protocol:

-

Resin Preparation: Start with a suitable solid support, such as Rink Amide resin.

-

First Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-Thr(tBu)-OH, to the resin using a coupling agent like HBTU/DIPEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Sequential Coupling: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Val-OH, Fmoc-Leu-OH) following the deprotection and coupling cycle.

-

Final Deprotection: Remove the final N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (tBu, Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and, if necessary, nuclear magnetic resonance (NMR).

Enzyme Inhibition Assay (General Protocol)

To determine the inhibitory activity of this compound against enkephalin-degrading enzymes.

Workflow:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemical Behavior and Bioactive Properties of this compound Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS 137201-62-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C45H64N8O10 | CID 3081832 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Isolation of Spinorphin from Bovine Spinal Cord: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of spinorphin, an endogenous heptapeptide first identified in the bovine spinal cord. This compound has garnered significant interest within the scientific community for its role as a potent inhibitor of enkephalin-degrading enzymes, suggesting its potential as a therapeutic agent in pain management and inflammatory conditions. This document details the biochemical properties of this compound, its inhibitory activities, and a reconstructed putative protocol for its isolation, based on the original research published in the early 1990s.

Introduction

This compound, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr, is a non-classical opioid peptide belonging to the hemorphin family.[1] It was first isolated from the bovine spinal cord and identified as an endogenous regulator of enkephalinases, the enzymes responsible for the degradation of enkephalins.[2][3] By inhibiting these enzymes, this compound effectively enhances and prolongs the analgesic effects of endogenous enkephalins.

Biochemical Properties and Activity

This compound's primary mechanism of action is the inhibition of several key enzymes involved in the breakdown of enkephalins.[1] This inhibitory action potentiates the natural pain-relief pathways in the central nervous system.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the inhibitory activity of this compound against various enkephalin-degrading enzymes purified from monkey brain, as reported in the foundational research.

| Enzyme | IC50 (μg/mL) |

| Aminopeptidase | 3.3[2] |

| Dipeptidyl Aminopeptidase | 1.4[2] |

| Angiotensin-Converting Enzyme | 2.4[2] |

| Enkephalinase (Neprilysin) | 10[2] |

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

While the full, detailed experimental protocol from the original discovery papers by Nishimura and Hazato (1993) is not publicly available in its entirety, this section presents a reconstructed, putative protocol based on the available abstracts and standard methodologies for neuropeptide isolation from that period.

Disclaimer: This protocol is a hypothetical reconstruction and should be adapted and optimized based on modern laboratory practices and available equipment.

Tissue Preparation and Homogenization

-

Starting Material: Bovine spinal cord.

-

Procedure:

-

Obtain fresh bovine spinal cords and immediately freeze them in liquid nitrogen to prevent enzymatic degradation.

-

Thaw the tissue and homogenize it in a suitable buffer (e.g., an acidic buffer to inhibit protease activity) using a mechanical homogenizer.

-

Maintain a low temperature (e.g., on ice) throughout the homogenization process.

-

Centrifugation and Extraction

-

Procedure:

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris.

-

Collect the supernatant, which contains the soluble peptides, including this compound.

-

Further, process the supernatant to precipitate larger proteins, for instance, by using acid precipitation (e.g., with trifluoroacetic acid) or ultrafiltration.

-

Chromatographic Purification

A multi-step chromatographic approach is essential for isolating a specific peptide like this compound to a high degree of purity.

-

Step 1: Gel Filtration Chromatography

-

Purpose: To separate molecules based on their size.

-

Putative Method:

-

Apply the extracted supernatant to a gel filtration column (e.g., Sephadex G-50).

-

Elute with an appropriate buffer.

-

Collect fractions and assay for inhibitory activity against a target enkephalin-degrading enzyme to identify the fractions containing this compound.

-

-

-

Step 2: Ion-Exchange Chromatography

-

Purpose: To separate molecules based on their net charge.

-

Putative Method:

-

Pool the active fractions from the gel filtration step.

-

Apply the pooled sample to an ion-exchange column (e.g., CM-cellulose or DEAE-cellulose, depending on the isoelectric point of this compound).

-

Elute the bound peptides using a salt gradient (e.g., a linear gradient of NaCl).

-

Collect fractions and again, assay for inhibitory activity.

-

-

-

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Purpose: To achieve high-resolution separation for final purification.

-

Putative Method:

-

Subject the active fractions from the ion-exchange chromatography to reverse-phase HPLC (RP-HPLC).

-

Use a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid).

-

Monitor the elution profile at a specific wavelength (e.g., 214 nm for the peptide bond and 280 nm for the aromatic tyrosine and tryptophan residues).

-

Collect the peak corresponding to this compound.

-

-

Structure Determination and Characterization

-

Procedure:

-

Amino Acid Analysis: Determine the amino acid composition of the purified peptide.

-

Edman Degradation: Sequence the purified peptide to determine the primary amino acid sequence.

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide.

-

Mandatory Visualizations

Experimental Workflow

Caption: Putative experimental workflow for the isolation of this compound.

This compound's Mechanism of Action

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spinorphin: An Endogenous Regulator of Enkephalin Signaling – A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Enkephalins are critical endogenous opioid peptides in the modulation of pain and inflammation, but their therapeutic potential is limited by rapid enzymatic degradation. The discovery of endogenous inhibitors of these enzymes, known as enkephalinases, has opened new avenues for analgesic and anti-inflammatory drug development. This technical guide provides a comprehensive overview of spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr), a heptapeptide isolated from the bovine spinal cord, and its role as a potent endogenous inhibitor of multiple enkephalin-degrading enzymes.[1][2] We detail its mechanism of action, present quantitative inhibitory data, and provide standardized protocols for the key in vitro and in vivo experiments that have defined its function. This document serves as a resource for researchers investigating the therapeutic potential of modulating the enkephalinergic system.

The Enkephalinergic System and its Regulation

The perception of pain is a complex process modulated by various endogenous systems, with the enkephalinergic system playing a pivotal role.[3][4] Enkephalins, such as Leu-enkephalin and Met-enkephalin, are neurotransmitters that bind to opioid receptors in the central and peripheral nervous systems to produce analgesic and anti-inflammatory effects.[4][5] This action is naturally short-lived, as a class of enzymes known as enkephalinases rapidly hydrolyzes these peptides, terminating their signal.[6][7] The primary enzymes responsible for this degradation are:

-

Neutral Endopeptidase (NEP; EC 3.4.24.11): Also known as neprilysin or enkephalinase, this zinc-dependent metalloprotease cleaves enkephalins at the Gly-Phe bond.[8]

-

Aminopeptidase N (APN; EC 3.4.11.2): This enzyme removes the N-terminal tyrosine residue from enkephalins.[9][10]

-

Dipeptidyl Peptidase III (DPP3; EC 3.4.14.4): This exopeptidase cleaves dipeptides from the N-terminus of its substrates.[10]

-

Angiotensin-Converting Enzyme (ACE; EC 3.4.15.1): While primarily known for its role in the renin-angiotensin system, ACE also contributes to enkephalin degradation.[2]

Inhibiting these enzymes prevents the breakdown of enkephalins, thereby prolonging their analgesic effects and offering a therapeutic strategy for pain management that leverages the body's own pain-control mechanisms.[5]

Discovery and Characterization of this compound

This compound was discovered and isolated from bovine spinal cord tissue as an endogenous factor capable of inhibiting enkephalin-degrading activity.[1][11] Structural analysis revealed it to be the heptapeptide Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[2][11] It is a member of the hemorphin family of peptides, which are derived from hemoglobin.[10] Subsequent studies confirmed that this compound is a multi-target inhibitor, acting on several key enkephalinases.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT) |

| Molecular Formula | C₄₅H₆₄N₈O₁₀ |

| Average Molecular Mass | 877.0 g/mol |

| Origin | Endogenous, Bovine Spinal Cord |

| Classification | Hemorphin, Enkephalinase Inhibitor |

Mechanism of Action: Multi-Target Enzyme Inhibition

This compound exerts its biological effects by directly inhibiting the catalytic activity of several enkephalin-degrading enzymes. This inhibition effectively shields enkephalins from degradation, increasing their local concentration at opioid receptors and enhancing their signaling duration. The inhibitory profile of this compound is broad, targeting the major pathways of enkephalin metabolism.

Quantitative Inhibition Data

The potency of this compound has been quantified against several purified enkephalinases. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key metrics for evaluating its efficacy. Data from studies using enzymes purified from monkey brain tissue are summarized below.

Table 2: Inhibitory Potency of this compound Against Enkephalin-Degrading Enzymes

| Enzyme Target | Source | Potency Metric | Value | Reference |

| Dipeptidyl Peptidase III (DPP3) | Monkey Brain | Kᵢ | 0.51 µM (5.1 x 10⁻⁷ M) | [1] |

| Dipeptidyl Aminopeptidase (DPP3) | Monkey Brain | IC₅₀ | 1.4 µg/mL | [11][12] |

| Angiotensin-Converting Enzyme (ACE) | Monkey Brain | IC₅₀ | 2.4 µg/mL | [11][12] |

| Aminopeptidase (APN) | Monkey Brain | IC₅₀ | 3.3 µg/mL | [11][12] |

| Enkephalinase (NEP) | Monkey Brain | IC₅₀ | 10.0 µg/mL | [11][12] |

Note: IC₅₀ values are dependent on substrate concentration, while Kᵢ represents the intrinsic binding affinity of the inhibitor.

Enkephalin Signaling Pathway and this compound's Role

The diagram below illustrates the enkephalinergic synapse, the degradation of enkephalins by NEP and APN, and the protective mechanism conferred by this compound.

Figure 1: Enkephalin Signaling and Inhibition by this compound

Key Experimental Protocols and Evidence

The function of this compound as an enkephalinase inhibitor has been established through rigorous in vitro and in vivo experimentation. This section provides detailed, standardized methodologies for replicating these foundational assays.

In Vitro Assay: Determining Enkephalinase Inhibitory Activity

The potency of an inhibitor is determined by measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitory compound. Fluorometric assays are commonly used due to their high sensitivity.

This protocol is a generalized procedure for determining the IC₅₀ of this compound against an enkephalinase like NEP or APN using a fluorogenic substrate.

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Enzyme Stock: Reconstitute purified NEP or APN enzyme in assay buffer to a known concentration. Keep on ice.

-

Substrate Stock: Prepare a high-concentration stock of a fluorogenic substrate (e.g., an MCA-linked peptide for NEP or a p-nitroanilide-linked substrate for APN) in a suitable solvent like DMSO.[8]

-

Inhibitor (this compound) Stock: Prepare a high-concentration stock solution of this compound in assay buffer. Perform a serial dilution to create a range of concentrations (e.g., from 1 nM to 100 µM).

-

-

Assay Procedure:

-

Set up a 96-well microplate. For each this compound concentration, prepare triplicate wells.

-

Include "No Inhibitor" (0% inhibition) controls containing only enzyme and substrate.

-

Include "No Enzyme" (100% inhibition) controls containing only substrate and buffer to measure background fluorescence.

-

To each test well, add:

-

50 µL of Assay Buffer.

-

10 µL of the appropriate this compound dilution.

-

20 µL of the enzyme working solution.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate working solution to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate into a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation/emission wavelengths for the chosen substrate (e.g., Ex/Em = 330/430 nm for an Abz-based NEP substrate).[13]

-

-

Data Analysis:

-

For each concentration, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the velocities by expressing them as a percentage of the "No Inhibitor" control velocity.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition.[5][14]

-

Figure 2: Workflow for In Vitro Enzyme Inhibition Assay

In Vivo Assays: Demonstrating Analgesic and Anti-Allodynic Effects

The physiological relevance of this compound's enkephalinase inhibition is demonstrated in vivo by its ability to produce analgesia and potentiate the effects of exogenously administered enkephalins.[15] Standard rodent pain models are used for this purpose.

This protocol assesses mechanical sensitivity (allodynia), a common symptom of neuropathic pain. This compound has been shown to inhibit allodynia induced by intrathecal nociceptin.[15]

-

Animal Acclimation:

-

Use adult male mice or rats. House them in a temperature- and light-controlled environment with ad libitum access to food and water.

-

On the day of testing, place animals in individual transparent acrylic chambers on top of an elevated wire mesh floor.

-

Allow animals to acclimate to the testing environment for at least 30-60 minutes before beginning the experiment.[16]

-

-

Drug Administration:

-

Administer this compound, Leu-enkephalin, a combination of both, or a vehicle control via the desired route (e.g., intrathecal or intracerebroventricular).

-

Allow sufficient time for the compounds to take effect (e.g., 15-30 minutes) before testing.

-

-

Testing Procedure (Up-Down Method):

-

A set of calibrated von Frey filaments (e.g., ranging from 0.02 to 6 g) is used. These filaments apply a specific, reproducible force when bent.[16][17]

-

Begin testing with a mid-range filament (e.g., 0.4 g or 4.31 handle number).

-

Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight buckling, and hold for 3-5 seconds.[17]

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

If there is a positive response, the next filament tested is of a lower force. If there is no response, the next filament tested is of a higher force.

-

The pattern of responses is recorded, and the 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994). This threshold is a measure of mechanical sensitivity.

-

-

Data Analysis:

-

Compare the 50% withdrawal thresholds between treatment groups (e.g., vehicle vs. This compound, enkephalin vs. enkephalin + this compound) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

An increase in the withdrawal threshold indicates an anti-allodynic or analgesic effect.

-

Figure 3: Workflow for In Vivo Mechanical Allodynia Assay

Broader Physiological Roles and Therapeutic Potential

Beyond its direct role in potentiating enkephalin-mediated analgesia, this compound has demonstrated other significant physiological effects.

-

Anti-Inflammatory Activity: this compound has been shown to inhibit the functions of polymorphonuclear neutrophils (PMNs) and suppress inflammatory responses in animal models, suggesting it acts as an endogenous anti-inflammatory regulator.[1]

-

Novel Pain Pathways: Studies indicate that this compound can block nociceptive responses that are insensitive to morphine, suggesting it may be effective for types of pain that are resistant to traditional opioids.[1][18] This effect may be related to its activity as an antagonist of the P2X₃ receptor.[2]

These multifaceted actions make this compound and its analogs compelling candidates for the development of novel therapeutics. By enhancing the body's natural pain- and inflammation-control systems, this compound-based drugs could offer a powerful alternative to conventional opioids, potentially with a more favorable side-effect profile.

Conclusion

This compound is a well-characterized endogenous peptide that functions as a multi-target inhibitor of the enzymes responsible for enkephalin degradation. Its ability to protect and thereby potentiate the analgesic and anti-allodynic effects of endogenous enkephalins has been firmly established through both in vitro enzymatic assays and in vivo behavioral models.[15][19] The data strongly support its role as a key neuromodulator in pain and inflammation pathways. For drug development professionals, this compound represents a promising lead structure for a new class of analgesics that work by modulating the endogenous opioid system, offering a potential path to effective pain management with a reduced risk of the side effects associated with direct opioid receptor agonists. Further research into the structure-activity relationship of this compound analogs could yield even more potent and selective enkephalinase inhibitors.

References

- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 3. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new fluorometric assay for neutral endopeptidase (EC 3.4.24.11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. courses.edx.org [courses.edx.org]

- 6. ajrconline.org [ajrconline.org]

- 7. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 8. Neprilysin Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 10. mdpi.com [mdpi.com]

- 11. content.abcam.com [content.abcam.com]

- 12. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 16. 2.10. Von Frey Test to Estimate Mechanical Allodynia [bio-protocol.org]

- 17. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 18. Complete inhibition of purinoceptor agonist-induced nociception by this compound, but not by morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. abcam.cn [abcam.cn]

Spinorphin as a P2X3 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has emerged as a subject of significant interest in the field of nociception and pain management.[1] Initially identified as an inhibitor of enkephalin-degrading enzymes, subsequent research has revealed its potent and selective antagonistic activity at the P2X3 receptor, a key player in pain signaling pathways.[1] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, and their activation is implicated in various chronic pain conditions, including inflammatory and neuropathic pain.[2][3] This technical guide provides an in-depth overview of this compound's role as a P2X3 receptor antagonist, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.

Quantitative Data: this compound and its Analogs as P2X3 Receptor Antagonists

The antagonistic potency of this compound and its synthetic analogs against the human P2X3 receptor has been quantified, primarily through two-electrode voltage clamp assays on Xenopus oocytes expressing the recombinant receptor. The data underscores the remarkable potency of the parent peptide and provides insights into the structure-activity relationship of this class of compounds.

| Compound/Analog | Sequence | IC50 (pM) | % Inhibition at 100 nM | Notes |

| This compound | Leu-Val-Val-Tyr-Pro-Trp-Thr | 8.3 | 98 ± 2 | Potent and non-competitive antagonist. |

| Analog 1 | Ala-Val-Val-Tyr-Pro-Trp-Thr | - | 95 ± 3 | N-terminal Leucine substitution. |

| Analog 2 | Leu-Ala-Val-Tyr-Pro-Trp-Thr | - | 88 ± 5 | Valine at position 2 substituted with Alanine. |

| Analog 3 | Leu-Val-Ala-Tyr-Pro-Trp-Thr | - | 85 ± 6 | Valine at position 3 substituted with Alanine. |

| Analog 4 | Leu-Val-Val-Ala-Pro-Trp-Thr | - | 82 ± 7 | Tyrosine at position 4 substituted with Alanine. |

| Analog 5 | Leu-Val-Val-Tyr-Ala-Trp-Thr | - | 25 ± 4 | Proline at position 5 substituted with Alanine. |

| Analog 6 | Leu-Val-Val-Tyr-Pro-Ala-Thr | - | 15 ± 3 | Tryptophan at position 6 substituted with Alanine. |

| Analog 7 | Leu-Val-Val-Tyr-Pro-Trp-Ala | - | Enhancing effect | Threonine at position 7 substituted with Alanine. |

Experimental Protocols

The characterization of this compound's P2X3 antagonist activity relies on precise and well-defined experimental protocols. The following section details the methodology for the two-electrode voltage clamp (TEVC) assay, a cornerstone technique in this research.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes

This method allows for the electrophysiological analysis of ion channels, such as the P2X3 receptor, expressed in the membrane of Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to surgically remove a portion of the ovary.

-

Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.

-

Stage V-VI oocytes are selected and injected with cRNA encoding the human P2X3 receptor using a microinjection pipette.

-

Injected oocytes are incubated for 2-4 days at 16-18°C in a Barth's solution supplemented with antibiotics to allow for receptor expression.

2. Electrophysiological Recording:

-

An oocyte expressing P2X3 receptors is placed in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).

-

Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -60 mV).

-

The P2X3 receptor is activated by applying its agonist, ATP (typically at a concentration that elicits a submaximal response, e.g., EC50), via the perfusion system. This results in an inward current.

-

To test the antagonistic effect of this compound, the oocyte is pre-incubated with varying concentrations of this compound for a defined period before the co-application of this compound and ATP.

-

The inhibition of the ATP-induced current by this compound is measured, and the data is used to generate a concentration-response curve to calculate the IC50 value.

3. Data Analysis:

-

The peak inward current in the presence and absence of the antagonist is measured.

-

The percentage of inhibition is calculated for each concentration of the antagonist.

-

The concentration-response data are fitted to a logistical equation to determine the IC50, which is the concentration of the antagonist that produces 50% of the maximal inhibition.

Mandatory Visualizations

P2X3 Receptor Signaling Pathway and Inhibition by this compound

Caption: P2X3 receptor activation by ATP and its inhibition by this compound.

Experimental Workflow for P2X3 Receptor Antagonist Screening

Caption: Workflow for screening P2X3 receptor antagonists using TEVC.

References

Spinorphin: A Comprehensive Technical Guide on its Biological Functions and Physiological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has emerged as a significant neuromodulator with a multifaceted physiological profile.[1][2] Isolated initially from bovine spinal cord, its primary mechanism of action involves the inhibition of enkephalin-degrading enzymes, thereby potentiating endogenous opioid signaling.[1][3] Beyond its influence on the opioid system, this compound exhibits a range of biological activities, including antinociceptive, anti-inflammatory, and anticonvulsant effects.[3][4][5] This technical guide provides an in-depth overview of the biological functions and physiological roles of this compound, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its signaling pathways and experimental workflows.

Introduction

Enkephalins, a class of endogenous opioid peptides, play a crucial role in pain modulation.[1] However, their therapeutic potential is limited by their rapid degradation by various peptidases.[1] The discovery of endogenous inhibitors of these enkephalin-degrading enzymes, such as this compound, has opened new avenues for analgesic and anti-inflammatory drug development.[1][3] this compound, a non-classical opioid peptide of the hemorphin family, acts as a regulator of enkephalinases, including aminopeptidase N (APN), neutral endopeptidase (NEP), angiotensin-converting enzyme (ACE), and dipeptidyl peptidase III (DPP3).[3][6] This guide will delve into the intricate mechanisms through which this compound exerts its physiological effects, providing a valuable resource for researchers and professionals in the field.

Quantitative Data

The following tables summarize the key quantitative data related to this compound's inhibitory activity and receptor interactions.

Table 1: Inhibitory Activity of this compound against Enkephalin-Degrading Enzymes

| Enzyme | Source | IC50 | Ki | Reference |

| Aminopeptidase | Monkey Brain | 3.3 µg/mL | - | [2] |

| Dipeptidyl Aminopeptidase | Monkey Brain | 1.4 µg/mL | - | [2] |

| Angiotensin-Converting Enzyme (ACE) | Monkey Brain | 2.4 µg/mL | - | [2] |

| Enkephalinase (Neprilysin) | Monkey Brain | 10 µg/mL | - | [2] |

| Dipeptidyl Peptidase III (DPP3) | Monkey Brain | - | 5.1 x 10⁻⁷ M | [1] |

Table 2: Receptor Interaction Profile of this compound

| Receptor | Species | Assay Type | Activity | IC50 / pIC50 | Reference |

| P2X3 | Human | Two-electrode voltage clamp | Antagonist | 8.3 pM / 11 | [6][7] |

| FPR1 | Human | - | Antagonist | pIC50 = 4.3 | [7] |

| FPR1 | Mouse | - | Partial Agonist/Antagonist | pEC50 = 3.9 | [7] |

Signaling Pathways

This compound's physiological effects are mediated through distinct signaling pathways. Its primary mechanism involves the potentiation of endogenous opioid signaling by inhibiting the degradation of enkephalins. Additionally, it directly interacts with other receptor systems, notably the P2X3 receptor.

Potentiation of Endogenous Opioid Signaling

By inhibiting enkephalin-degrading enzymes, this compound increases the bioavailability of enkephalins in the synaptic cleft. These enkephalins then bind to and activate opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity, resulting in a hyperpolarization of the neuronal membrane and reduced neuronal excitability. This cascade of events underlies the antinociceptive effects of this compound.[8][9]

P2X3 Receptor Antagonism

This compound acts as a potent and non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons.[6][10] By blocking the P2X3 receptor, this compound prevents ATP-mediated depolarization of these neurons, thereby inhibiting the transmission of pain signals.[11] This mechanism contributes to its analgesic properties, particularly in chronic pain states.[4] Furthermore, this compound has been shown to inhibit depolarization- and capsaicin-induced increases in intracellular calcium concentrations in dorsal root ganglion neurons, a key process in nociceptive signaling.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This model is used to assess the in vivo anti-inflammatory activity of a compound.[1][2][4][7][12]

-

Animals: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Measure the basal volume of the right hind paw of each animal using a plethysmometer.

-

Administer this compound or the vehicle control intraperitoneally or intravenously.

-

After a predetermined time (e.g., 30 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Intravenous Pentylenetetrazole (ivPTZ) Seizure Test (Anticonvulsant Activity)

This test is used to evaluate the potential anticonvulsant properties of a compound.[3][11][13]

-

Animals: Male Swiss albino mice.

-

Procedure:

-

Acclimatize animals and then restrain them in a suitable holder.

-

Administer this compound or the vehicle control intravenously or intracerebroventricularly.

-

After a specific time, infuse a 0.5% solution of pentylenetetrazole (PTZ) into the tail vein at a constant rate (e.g., 0.2 mL/min).

-

Observe the animals for the onset of different seizure phases: myoclonic jerks, generalized clonic seizures, and tonic-clonic seizures.

-

Record the time to the onset of each seizure phase.

-

The anticonvulsant effect is determined by a significant increase in the latency to the onset of seizures compared to the control group.

-

Neutrophil Chemotaxis Assay (Anti-inflammatory Activity)

This in vitro assay assesses the effect of a compound on the directed migration of neutrophils towards a chemoattractant.[5][14][15][16][17]

-

Materials: Isolated human or murine neutrophils, chemoattractant (e.g., fMLP), Boyden chamber or similar chemotaxis system.

-

Procedure:

-

Isolate neutrophils from fresh blood using density gradient centrifugation.

-

Pre-incubate the neutrophils with different concentrations of this compound or vehicle control.

-

Place the chemoattractant solution in the lower compartment of the Boyden chamber.

-

Place the neutrophil suspension in the upper compartment, separated from the lower compartment by a microporous membrane.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specific duration (e.g., 60-90 minutes).

-

After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

-

Quantify the number of migrated cells by microscopy.

-

A reduction in the number of migrated cells in the this compound-treated groups compared to the control indicates an inhibitory effect on chemotaxis.

-

Two-Electrode Voltage Clamp (TEVC) Assay (Receptor Function)

This electrophysiological technique is used to study the function of ion channels, such as the P2X3 receptor, expressed in Xenopus oocytes.[18][19][20][21][22]

-

Materials: Xenopus laevis oocytes, cRNA encoding the receptor of interest (e.g., human P2X3), two-electrode voltage clamp setup.

-

Procedure:

-

Prepare and inject the cRNA into the oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply the agonist (e.g., ATP) to activate the receptors and record the resulting current.

-

To test the effect of this compound, co-apply it with the agonist or pre-apply it before the agonist.

-

A reduction in the agonist-induced current in the presence of this compound indicates an antagonistic effect.

-

Experimental Workflows

The following diagrams illustrate logical workflows for assessing the antinociceptive and anti-inflammatory properties of this compound.

Conclusion

This compound is a promising endogenous peptide with significant potential for therapeutic development. Its dual action as an inhibitor of enkephalin-degrading enzymes and a direct antagonist of the P2X3 receptor provides a unique and powerful mechanism for pain and inflammation modulation. The detailed information on its quantitative properties, signaling pathways, and experimental methodologies presented in this guide serves as a comprehensive resource for furthering our understanding of this intriguing molecule and accelerating its translation into novel therapeutic strategies. Further research into its downstream signaling cascades and in vivo efficacy in various disease models will be crucial in fully elucidating its therapeutic potential.

References

- 1. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. MLK3 regulates fMLP-stimulated neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits membrane depolarization- and capsaicin-induced intracellular calcium signals in rat primary nociceptive dorsal root ganglion neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. This compound, an endogenous inhibitor of enkephalin-degrading enzymes, potentiates leu-enkephalin-induced anti-allodynic and antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 19. multichannelsystems.com [multichannelsystems.com]

- 20. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

Investigating the Anti-inflammatory Properties of Spinorphin: A Technical Guide

Abstract

Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data from key experimental studies. Detailed experimental protocols for assessing its activity are provided, along with visualizations of the implicated signaling pathways and experimental workflows to facilitate further research and development.

Introduction

This compound, first isolated from bovine spinal cord, is a non-classical opioid peptide belonging to the hemorphin family.[1][2] Its primary recognized biological function is the inhibition of enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[2] Beyond its role in the modulation of the endogenous opioid system, this compound exhibits direct anti-inflammatory effects, primarily through its interaction with neutrophils, key cellular mediators of acute inflammation.[3][4] This guide delves into the molecular mechanisms and experimental evidence supporting the anti-inflammatory potential of this compound.

Mechanism of Action

This compound's anti-inflammatory activity is attributed to two principal mechanisms:

-

Inhibition of Enkephalin-Degrading Enzymes: By inhibiting the degradation of enkephalins, this compound potentiates the analgesic and anti-inflammatory effects of these endogenous opioid peptides.[5][6]

-

Antagonism of the N-formylpeptide Receptor 1 (FPR1): this compound acts as a specific antagonist at the FPR1 on neutrophils.[3] This receptor is activated by N-formyl peptides like N-formylmethionyl-leucyl-phenylalanine (fMLF), which are potent chemoattractants released by bacteria and damaged tissues. By blocking fMLF binding, this compound inhibits neutrophil activation and recruitment to sites of inflammation.[3][4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro studies investigating the inhibitory effects of this compound on fMLF-stimulated neutrophil functions.

Table 1: Inhibition of fMLF-Induced Neutrophil Chemotaxis

| Concentration of this compound | Inhibition of Chemotaxis | Reference |

| 10 µM | Significant inhibition | [4][7] |

Table 2: Inhibition of fMLF-Induced Superoxide Anion (O₂⁻) Generation

| Concentration of this compound | Inhibition of O₂⁻ Generation | Reference |

| 100 µM | Significant inhibition | [4][7] |

Table 3: Inhibition of fMLF-Induced Exocytosis of Granule Enzymes

| Concentration of this compound | Enzyme | Inhibition of Release | Reference |

| 100 µM | β-glucuronidase | Significant inhibition | [4][7] |

| 100 µM | Collagenase | Significant inhibition | [4][7] |

Signaling Pathways

This compound's antagonism of the FPR1 receptor on neutrophils interrupts the downstream signaling cascades initiated by fMLF. While direct studies on this compound's modulation of these pathways are limited, based on the known fMLF signaling, it is hypothesized that this compound's action would lead to the inhibition of key inflammatory pathways such as the p38 MAPK and NF-κB pathways.

Caption: fMLF-induced signaling cascade in neutrophils and the inhibitory point of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

fMLF-Induced Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol outlines the procedure for assessing the effect of this compound on neutrophil migration towards an fMLF gradient.[8]

Materials:

-

Human neutrophils isolated from fresh peripheral blood

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

-

fMLF (N-Formylmethionyl-leucyl-phenylalanine)

-

This compound

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Bovine Serum Albumin (BSA)

-

Microplate reader

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from heparinized venous blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS containing 0.1% BSA to a final concentration of 2 x 10⁶ cells/mL.

-

Assay Setup:

-

Add fMLF (chemoattractant) to the lower wells of the Boyden chamber at a final concentration of 10 nM in HBSS with 0.1% BSA.

-

In the upper wells, add the neutrophil suspension. For the test group, pre-incubate the neutrophils with varying concentrations of this compound (e.g., 1-100 µM) for 15 minutes at 37°C before adding them to the chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.

-

Cell Migration Assessment: After incubation, remove the membrane. Fix, stain (e.g., with Diff-Quik), and mount the membrane on a microscope slide.

-

Quantification: Count the number of neutrophils that have migrated through the membrane to the lower side in several high-power fields using a light microscope.

-

Data Analysis: Express the results as the mean number of migrated cells per field ± SEM. Calculate the percentage inhibition of chemotaxis by this compound compared to the control (fMLF alone).

Caption: Experimental workflow for the fMLF-induced neutrophil chemotaxis assay.

Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard model for evaluating the anti-inflammatory activity of compounds.[9][10][11]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

This compound

-

Plethysmometer

-

Calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.

-

Compound Administration: Administer this compound intraperitoneally (i.p.) or intravenously (i.v.) at various doses. The control group receives the vehicle.

-

Induction of Inflammation: After 30 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. Determine the percentage inhibition of edema by this compound relative to the control group.

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

This compound presents a compelling profile as an endogenous anti-inflammatory peptide. Its dual mechanism of action, involving both the potentiation of the enkephalinergic system and the direct inhibition of neutrophil activation via FPR1 antagonism, makes it a promising candidate for further investigation. The data presented in this guide provide a solid foundation for its anti-inflammatory effects.

Future research should focus on:

-

In vivo efficacy: Conducting comprehensive dose-response studies of this compound in various animal models of inflammation, including the carrageenan-induced paw edema model, to establish its therapeutic potential.

-

Signaling Pathway Elucidation: Directly investigating the modulatory effects of this compound on the p38 MAPK and NF-κB signaling pathways in neutrophils to confirm the hypothesized mechanism of action.

-

Cytokine Modulation: Quantifying the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in inflammatory settings.

-

Pharmacokinetics and Stability: Characterizing the pharmacokinetic profile and in vivo stability of this compound to inform potential therapeutic applications.

By addressing these research areas, a more complete understanding of this compound's anti-inflammatory properties can be achieved, paving the way for its potential development as a novel anti-inflammatory therapeutic.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The endogenous opioid this compound blocks fMet-Leu-Phe-induced neutrophil chemotaxis by acting as a specific antagonist at the N-formylpeptide receptor subtype FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitory effects of this compound, a novel endogenous regulator, on chemotaxis, O2- generation, and exocytosis by N-formylmethionyl-leucyl-phenylalanine (FMLP)-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 11. inotiv.com [inotiv.com]

Early Research on the Anticonvulsant Potential of Spinorphin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin, an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), was first isolated from the bovine spinal cord.[1] Early research into its biological functions primarily identified it as a potent inhibitor of several enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[1][2] This inhibitory action suggests that this compound may play a role in modulating the endogenous opioid system by preventing the breakdown of enkephalins, which are known to have neuromodulatory effects. While direct early evidence of the anticonvulsant properties of unmodified this compound is limited, its role as an enkephalinase inhibitor provides a strong rationale for its potential in seizure control. This technical guide summarizes the foundational knowledge and theoretical frameworks surrounding the early investigation of this compound's anticonvulsant potential.

Core Mechanism of Action: Enkephalinase Inhibition

The primary mechanism through which this compound is hypothesized to exert anticonvulsant effects is by increasing the synaptic lifespan of endogenous enkephalins.[3][4] Enkephalins are opioid peptides that can modulate neuronal excitability. By inhibiting the enzymes responsible for their degradation, this compound effectively elevates the levels of these peptides in the synaptic cleft, leading to a potentiation of their natural anticonvulsant actions.[3][4]

dot

Figure 1: this compound's indirect anticonvulsant action via enkephalinase inhibition.

Potential Direct Mechanisms of Action

While the enkephalinase inhibition pathway is the most supported hypothesis, this compound has also been identified as an antagonist of the P2X3 receptor and a weak partial agonist/antagonist of the prostaglandin F2α receptor (FP1).[1]

-

P2X3 Receptor Antagonism: P2X3 receptors are ATP-gated ion channels found on sensory neurons.[5] Antagonism of these receptors has been shown to have anticonvulsant effects in animal models, suggesting a potential direct role for this compound in seizure modulation.[6][7]

-

FP1 Receptor Modulation: The role of the FP1 receptor in epilepsy is less clear, with some studies suggesting that its activation may be anticonvulsant.[8] this compound's weak interaction with this receptor makes its contribution to anticonvulsant activity uncertain and requires further investigation.

dot

Figure 2: Potential direct anticonvulsant pathways of this compound.

Experimental Protocols for Anticonvulsant Screening

The anticonvulsant potential of compounds like this compound and its analogs is typically evaluated using a battery of standardized rodent seizure models. The following are detailed protocols for key experiments.

Maximal Electroshock Seizure (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9]

-

Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[9]

-

Drug Administration: The test compound is administered, typically via intracerebroventricular (i.c.v.) injection for peptides like this compound to bypass the blood-brain barrier.

-

Stimulation: A high-frequency alternating current (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes.[9] To ensure proper electrical contact and minimize discomfort, a topical anesthetic and saline solution are applied to the corneas before electrode placement.[9]

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9] An animal is considered protected if this phase is absent.[9]

dot

Figure 3: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

6-Hz Psychomotor Seizure Test

This model is used to identify compounds effective against partial seizures, particularly those that are resistant to some standard antiepileptic drugs.[10]

-

Animal Model: Male CF-1 mice are frequently used.[10]

-

Drug Administration: The test compound is administered as in the MES test.

-

Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[10] Anesthetic and saline are applied as in the MES test.[10]

-

Endpoint: The animal is observed for stereotyped behaviors such as stun, forelimb clonus, jaw clonus, and twitching of the vibrissae.[10] Protection is defined as the absence of these behaviors and a return to normal exploratory activity within a short period (e.g., 10 seconds) after the stimulus.[11]

Intravenous Pentylenetetrazol (ivPTZ) Seizure Test

This test determines a compound's ability to raise the seizure threshold against a chemical convulsant.[12]

-

Animal Model: Male CF-1 mice are a common choice.[12]

-

Drug Administration: The test compound is administered prior to the PTZ infusion.

-

Procedure: A solution of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is infused at a constant rate into a tail vein.[12]

-

Endpoint: The time to the onset of different seizure components (e.g., myoclonic jerks, generalized clonus, tonic extension) is recorded. An increase in the time to seizure onset compared to vehicle-treated animals indicates anticonvulsant activity.[13]

Quantitative Data on this compound Analogs

| Compound | Seizure Model | Dose | Route of Administration | Anticonvulsant Effect | Reference |

| Dm-S6 | MES | 2.4 µg | i.c.v. | 67% protection | [14] |

| Ph-S | 6-Hz | Not specified | i.c.v. | 67% protection | [14] |

| Ph-S6 | 6-Hz | Not specified | i.c.v. | 67% protection | [14] |

| This compound Analogs with Ph and Dm groups | ivPTZ | Various | i.c.v. | Active against all three seizure phases | [14] |

Conclusion

Early research into the anticonvulsant potential of this compound is primarily centered on its well-established role as an inhibitor of enkephalin-degrading enzymes. This indirect mechanism, by which this compound enhances the effects of endogenous anticonvulsant peptides, remains the most compelling hypothesis. While direct anticonvulsant activity of unmodified this compound has not been extensively documented in early studies, its potential interactions with other targets like the P2X3 receptor suggest that its mechanisms may be more complex. The lack of robust early data on the direct effects of this compound highlights an area for further investigation. Future research should aim to definitively characterize the direct anticonvulsant profile of the native peptide and further elucidate the signaling pathways involved in both its direct and indirect actions. The development of potent and selective this compound analogs continues to be a promising avenue for novel anticonvulsant drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an endogenous inhibitor of enkephalin-degrading enzymes, potentiates leu-enkephalin-induced anti-allodynic and antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Upregulated P2X3 Receptor Expression in Patients with Intractable Temporal Lobe Epilepsy and in a Rat Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of P2X Purinoceptor 3 (P2X3) in Pentylenetetrazole-Induced Kindling Epilepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of P2X Purinoceptor 3 (P2X3) in Pentylenetetrazole-Induced Kindling Epilepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Commentary on “Antiseizure activity by opioid receptor antagonism, new evidence” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enkephalinase inhibition and hippocampal excitatory effects of exogenous and endogenous opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systemic morphine blocks the seizures induced by intracerebroventricular (i.c.v.) injections of opiates and opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Blockade and reversal of spinal morphine tolerance by P2X3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Behavior and Bioactive Properties of this compound Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Spinorphin structure-activity relationship initial findings.

An in-depth technical guide on the core initial findings of the structure-activity relationship of spinorphin.

Executive Summary

This compound (Leu-Val-Val-Tyr-Pro-Trp-Thr), an endogenous heptapeptide isolated from bovine spinal cord, has emerged as a significant modulator of nociceptive and inflammatory pathways.[1][2] Initially identified as an inhibitor of enkephalin-degrading enzymes, its mechanism of action extends to potent antagonism of the P2X3 receptor, a key player in pain signaling.[1][2][3][4] This guide provides a detailed overview of the initial structure-activity relationship (SAR) findings for this compound, focusing on its interaction with the P2X3 receptor and the biological activities of its synthetic analogs. It consolidates quantitative data, outlines key experimental protocols, and visualizes relevant pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), is a non-classical opioid peptide from the hemorphin family.[2][5] Its primary recognized function is the inhibition of several enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[2][4] By preventing the breakdown of enkephalins, this compound indirectly enhances endogenous opioid signaling, contributing to its antinociceptive effects.[4][6][7] More recent and detailed investigations have revealed a direct, potent, and non-competitive antagonistic effect on the ATP-gated human P2X3 receptor, highlighting a distinct mechanism for its analgesic properties that is resistant to morphine.[1][3][5]

Structure-Activity Relationship (SAR) of this compound and its Analogs

The exploration of this compound's SAR has been crucial in identifying the specific amino acid residues essential for its biological activity.

SAR at the Human P2X3 Receptor

Systematic modifications of the native this compound sequence have provided critical insights into its interaction with the human P2X3 receptor. Single alanine substitutions have been particularly informative.

-

N-Terminal Residues (Positions 1-4): Single alanine substitutions for the first four amino acids (Leucine, Valine, Valine, Tyrosine) resulted in peptides that retained antagonistic properties at the P2X3 receptor.[1][3]

-

C-Terminal Threonine (Position 7): In stark contrast, substituting the C-terminal Threonine with Alanine (LVVYPWA) completely altered the peptide's function. The resulting analog exhibited an enhancing effect on the agonistic activity of ATP at the P2X3 receptor, effectively switching from an antagonist to a positive modulator.[1]

-

Leucine Deletion: Deletion of the N-terminal Leucine resulted in a peptide with significantly reduced activity, showing only 30% inhibition at a concentration of 10 μM.[1]

-

Proline's Role: The proline residue is considered crucial for the biological effects of this compound.[5][8]

These findings collectively suggest that while the N-terminal region can tolerate some modification, the C-terminal threonine is a critical determinant of the peptide's antagonistic activity at the P2X3 receptor.[1]

SAR of N-Terminus and Proline-Modified Analogs

Further studies have explored more complex modifications, including N-terminal conjugation and proline replacement, to evaluate effects on other biological activities, such as anticonvulsant properties.

-

Hydantoin Conjugation: Analogs conjugated with 5,5'-dimethyl (Dm) and 5,5'-diphenyl (Ph) hydantoin derivatives showed activity against seizures in the intravenous Pentylenetetrazole Seizure (ivPTZ) test.[8] This suggests that the hydantoin moiety does not negatively impact this specific activity. Analogs with a phenytoin residue were found to be active in the drug-resistant epilepsy (6-Hz) test.[8]

-

Proline Replacement: Replacing the natural proline with sterically restricted amino acids like 1-aminocyclopentanecarboxylic acid (Ac5c) or 1-aminocyclohexanecarboxylic acid (Ac6c) is a strategy used to stabilize desired peptide conformations for biological activity.[5][8]

-

Rhodamine B Conjugation: N-terminal modification with the fluorescent dye rhodamine B (Rh-S, Rh-S5, Rh-S6) yielded hybrid peptides with significant anticonvulsant effects against 6-Hz induced psychomotor seizures.[5] The analog Rh-S6, in particular, demonstrated a strong ability to inhibit seizure spread.[5][9]

Quantitative SAR Data

The potency of this compound and its derivatives has been quantified primarily through IC50 values, which measure the concentration required to inhibit a biological process by 50%.

| Compound | Sequence/Modification | Target/Assay | Activity | Reference |

| This compound | LVVYPWT | Human P2X3 Receptor | IC50 = 8.3 pM | [1][3] |

| This compound | LVVYPWT | Aminopeptidase (monkey brain) | IC50 = 3.3 µg/mL | [7] |

| This compound | LVVYPWT | Dipeptidyl aminopeptidase (monkey brain) | IC50 = 1.4 µg/mL | [7] |

| This compound | LVVYPWT | Angiotensin converting enzyme (monkey brain) | IC50 = 2.4 µg/mL | [7] |

| This compound | LVVYPWT | Enkephalinase (monkey brain) | IC50 = 10 µg/mL | [7] |

| Leu-deleted analog | VVYPWT | Human P2X3 Receptor | 30% inhibition at 10 µM | [1] |

Key Experimental Protocols

The characterization of this compound's SAR relies on precise and reproducible experimental methodologies.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound and its analogs is typically achieved using an Fmoc (9-fluorenylmethoxycarbonyl) solid-phase strategy.

-

Resin Preparation: The C-terminal amino acid (Threonine for native this compound) is attached to a solid support resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a piperidine solution.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the growing peptide chain.

-

Wash: The resin is thoroughly washed to remove excess reagents and by-products.

-

Iteration: Steps 2-4 are repeated for each amino acid in the sequence until the full peptide is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's identity and purity are confirmed using techniques like mass spectrometry.[5][8]

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the ion flow across the membrane of a cell (like a Xenopus oocyte) expressing a specific ion channel, such as the P2X3 receptor.[1][3]

-

Receptor Expression: Oocytes are injected with cRNA encoding the human P2X3 receptor and incubated to allow for protein expression.

-

Cell Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired holding potential.

-

Agonist Application: The P2X3 receptor agonist, ATP, is applied to the oocyte, which activates the channel and elicits an inward current.

-

Antagonist Co-application: To test for antagonism, the oocyte is pre-incubated with this compound or an analog before co-application with ATP.

-

Data Acquisition: The resulting currents are recorded and measured. The inhibitory effect of the peptide is determined by comparing the current elicited by ATP in the presence and absence of the antagonist.

-

Dose-Response Analysis: A dose-response curve is generated by testing various concentrations of the antagonist to calculate the IC50 value.[1]

[³⁵S]GTPγS Binding Assay

This is a functional assay used to measure the activation of G-protein coupled receptors (GPCRs), such as opioid receptors. While this compound's primary direct target is P2X3, its indirect effects on the opioid system make this assay relevant.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., MOR, DOR, KOR).

-

Incubation: The cell membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (e.g., an opioid agonist or a modulator).

-

Reaction: Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS on the associated G-protein. The reaction is typically run for 60 minutes at 30°C.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters. Unbound [³⁵S]GTPγS is washed away with an ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of [³⁵S]GTPγS bound to the G-proteins, is measured using a scintillation counter.

-

Data Analysis: Basal binding (no drug) and maximal stimulation (with a potent agonist) are determined. The EC50 and %Emax values for the test compounds are calculated using nonlinear regression analysis.[10]

Visualized Pathways and Workflows

Diagrams created using Graphviz help to illustrate the complex biological and experimental processes related to this compound research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationship studies of this compound as a potent and selective human P2X(3) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of this compound and tynorphin on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [this compound, a new inhibitor of enkephalin-degrading enzymes derived from the bovine spinal cord] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Behavior and Bioactive Properties of this compound Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Biological Investigation of New N-Modified this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

Methodological & Application

Solid-phase peptide synthesis protocol for Spinorphin.

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Spinorphin, a heptapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr. This compound is an endogenous peptide that inhibits enkephalin-degrading enzymes, exhibiting antinociceptive and anti-inflammatory properties.[1][2][3] The synthesis is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Overview of this compound Synthesis

The synthesis of this compound (Leu-Val-Val-Tyr-Pro-Trp-Thr) is achieved through a stepwise solid-phase approach. The peptide is assembled on a solid support resin, starting from the C-terminal amino acid (Threonine) to the N-terminal amino acid (Leucine). Each amino acid is protected with an Fmoc group at the α-amino position and appropriate side-chain protecting groups. Following the complete assembly of the peptide chain, the peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

This compound Properties

| Property | Value |

| Amino Acid Sequence | H-Leu-Val-Val-Tyr-Pro-Trp-Thr-OH |

| Molecular Formula | C45H64N8O10 |

| Molecular Weight | 877.06 g/mol |

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Fmoc-Thr(tBu)-Wang Resin | Synthesis Grade | Sigma-Aldrich, Novabiochem |

| Fmoc-Trp(Boc)-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |

| Fmoc-Pro-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |

| Fmoc-Tyr(tBu)-OH | Synthesis Grade | Sigma-Aldrich, Novabiochem |